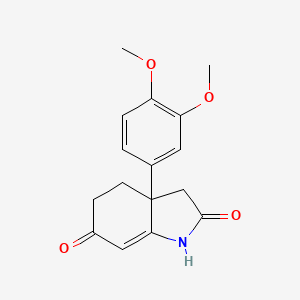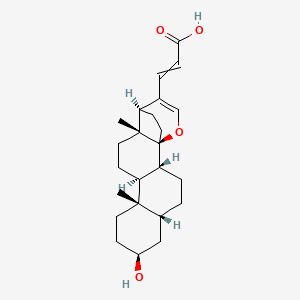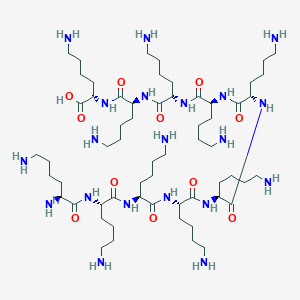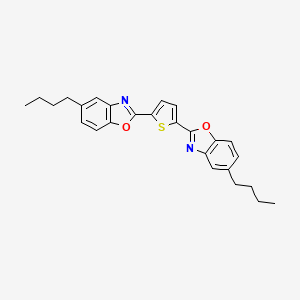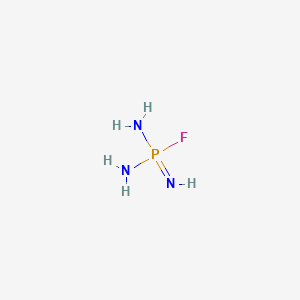
Phosphorodiamidimidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidimidic fluoride is a chemical compound that contains phosphorus, nitrogen, and fluorine atoms It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ammonia, followed by the introduction of fluorine. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to handle the reactive nature of fluorine safely.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidimidic fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different nitrogen-phosphorus compounds.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidimidic fluoride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of phosphorodiamidimidic fluoride involves its ability to interact with various molecular targets. The compound can form strong bonds with other atoms, facilitating the formation of new chemical structures. Its reactivity is influenced by the presence of fluorine, which can enhance the compound’s stability and reactivity in different environments.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidimidic fluoride can be compared with other similar compounds, such as:
Phosphorodiamidic chloride: This compound contains chlorine instead of fluorine and has different reactivity and applications.
Phosphorodiamidimidic bromide: Similar to the fluoride compound but with bromine, it exhibits different chemical properties and uses.
Phosphorodiamidimidic iodide: This iodine-containing compound has unique reactivity compared to its fluorine counterpart.
The uniqueness of this compound lies in its fluorine content, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25758-28-5 |
|---|---|
Molekularformel |
FH5N3P |
Molekulargewicht |
97.033 g/mol |
InChI |
InChI=1S/FH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
InChI-Schlüssel |
MPIRZACVXYSSDD-UHFFFAOYSA-N |
Kanonische SMILES |
NP(=N)(N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



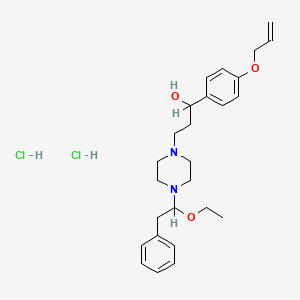
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
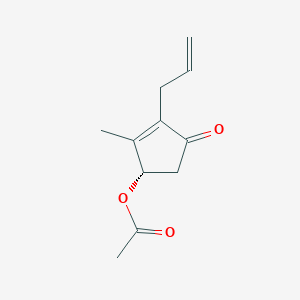
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
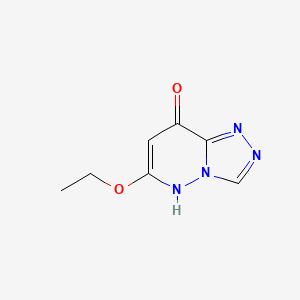

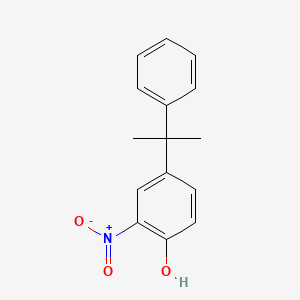
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
